molecular formula C15H16FNO2S B10975016 2-fluoro-N-[1-(3-methylphenyl)ethyl]benzenesulfonamide

2-fluoro-N-[1-(3-methylphenyl)ethyl]benzenesulfonamide

Cat. No.: B10975016
M. Wt: 293.4 g/mol
InChI Key: TXLFAUNAIJQFRJ-UHFFFAOYSA-N
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Description

2-Fluoro-N-[1-(3-methylphenyl)ethyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a fluorine atom, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[1-(3-methylphenyl)ethyl]benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 1-(3-methylphenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[1-(3-methylphenyl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-N-[1-(3-methylphenyl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[1-(3-methylphenyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The sulfonamide group can inhibit enzymes like dihydropteroate synthase, which is crucial for bacterial folic acid synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[1-(4-methylphenyl)ethyl]benzene-1-sulfonamide
  • 2-Fluoro-N-[1-(2-methylphenyl)ethyl]benzene-1-sulfonamide
  • 2-Fluoro-N-[1-(3-chlorophenyl)ethyl]benzene-1-sulfonamide

Uniqueness

2-Fluoro-N-[1-(3-methylphenyl)ethyl]benzene-1-sulfonamide is unique due to the specific positioning of the fluorine atom and the 3-methylphenyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

2-fluoro-N-[1-(3-methylphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-11-6-5-7-13(10-11)12(2)17-20(18,19)15-9-4-3-8-14(15)16/h3-10,12,17H,1-2H3

InChI Key

TXLFAUNAIJQFRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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